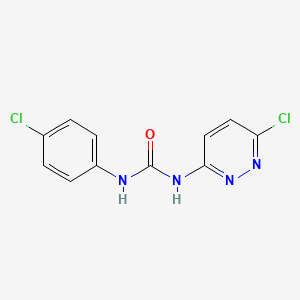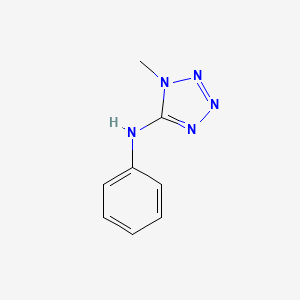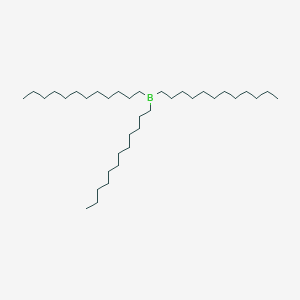
Tridodecylborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridodecylborane is an organoboron compound characterized by the presence of three dodecyl groups attached to a boron atom. This compound belongs to the class of trialkylboranes, which are known for their unique reactivity and applications in organic synthesis and catalysis. This compound is particularly notable for its role in hydroboration reactions, where it adds across carbon-carbon multiple bonds to form organoboron intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridodecylborane can be synthesized through the hydroboration of 1-dodecene with borane-tetrahydrofuran (BH₃-THF) complex. The reaction typically proceeds at room temperature, where 1-dodecene is added to a solution of BH₃-THF, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale hydroboration of alkenes using borane complexes. The process is optimized for yield and purity, ensuring the efficient production of this compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tridodecylborane undergoes several types of chemical reactions, including:
Hydroboration: Addition to alkenes and alkynes to form organoboron compounds.
Oxidation: Conversion to alcohols using hydrogen peroxide or other oxidizing agents.
Substitution: Reaction with halogens or other electrophiles to form substituted boranes.
Common Reagents and Conditions:
Hydroboration: Typically involves alkenes or alkynes and borane complexes (e.g., BH₃-THF) under mild conditions.
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide, NaOH).
Substitution: Halogens (e.g., chlorine, bromine) or other electrophiles under controlled conditions.
Major Products:
Hydroboration: Organoboron intermediates.
Oxidation: Corresponding alcohols.
Substitution: Substituted boranes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tridodecylborane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboron intermediates.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are used to target and destroy cancer cells.
Industry: Utilized in the production of polymers and other materials, where its reactivity with alkenes and alkynes is leveraged to create complex molecular structures.
Wirkmechanismus
The mechanism of action of tridodecylborane primarily involves its ability to undergo hydroboration reactions. The boron atom in this compound acts as an electrophile, adding across carbon-carbon multiple bonds to form organoboron intermediates. These intermediates can then be further transformed through oxidation, substitution, or other reactions to yield a variety of products. The molecular targets and pathways involved in these reactions are dictated by the nature of the substrates and the specific conditions employed.
Vergleich Mit ähnlichen Verbindungen
Triethylborane: Another trialkylborane with three ethyl groups attached to boron.
Triphenylborane: A triarylborane with three phenyl groups attached to boron.
Tris(pentafluorophenyl)borane: A triarylborane with three pentafluorophenyl groups attached to boron.
Comparison: Tridodecylborane is unique among trialkylboranes due to its long alkyl chains, which impart distinct physical and chemical properties. Compared to triethylborane, this compound has higher molecular weight and different solubility characteristics. Unlike triphenylborane and tris(pentafluorophenyl)borane, which are more commonly used in electronic and optoelectronic applications, this compound is primarily utilized in hydroboration reactions and polymer production.
Eigenschaften
CAS-Nummer |
14245-38-6 |
|---|---|
Molekularformel |
C36H75B |
Molekulargewicht |
518.8 g/mol |
IUPAC-Name |
tridodecylborane |
InChI |
InChI=1S/C36H75B/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
InChI-Schlüssel |
VYDLWQPLCBCJGV-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



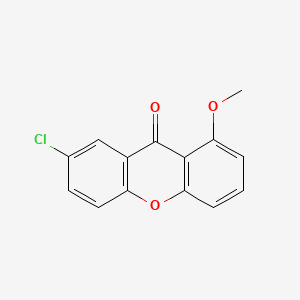
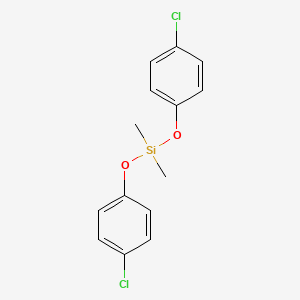
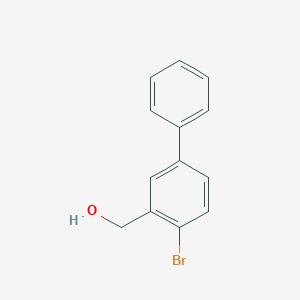

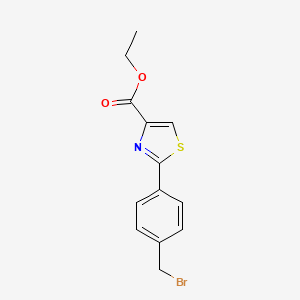
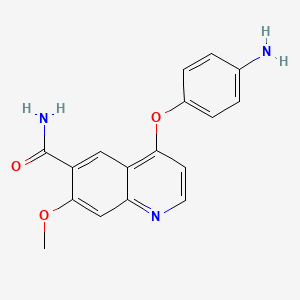

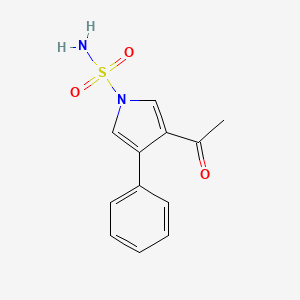
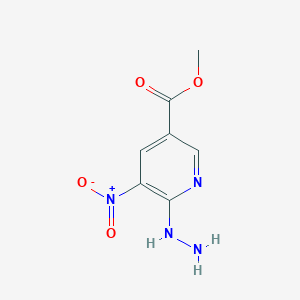

![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
